molecular formula C12H11BrN2O3S2 B5596323 4-{[(4-bromophenyl)amino]sulfonyl}-N-methyl-2-thiophenecarboxamide

4-{[(4-bromophenyl)amino]sulfonyl}-N-methyl-2-thiophenecarboxamide

Cat. No. B5596323
M. Wt: 375.3 g/mol
InChI Key: QQJXAYPHLYYTRI-UHFFFAOYSA-N
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Description

Synthesis Analysis

  • Synthesis of sulfonamide-derived compounds involving similar chemical structures typically involves the use of transition metals. For example, Chohan and Shad (2011) described the synthesis of sulfonamide-derived ligands and their transition metal complexes, emphasizing physical, spectral, and analytical data for structure deduction (Chohan & Shad, 2011).

Molecular Structure Analysis 2. The molecular structure of similar sulfonamide compounds has been determined using techniques like X-ray diffraction, NMR spectroscopy, and mass spectrometry. Ramazani et al. (2011) confirmed the structure of a related compound through single crystal X-ray diffraction (Ramazani et al., 2011).

Chemical Reactions and Properties 3. The chemical reactions and properties of similar compounds can involve reactions like hydrolysis and acylation, as discussed by Stephens et al. (1999) in the synthesis of methyl 3-amino-4-aryl(or methyl)sulfonylthiophene-2-carboxylates (Stephens et al., 1999).

Physical Properties Analysis 4. Analyzing the physical properties often involves understanding the nature of bonding and the geometry of the molecule. Ghorab et al. (2017) synthesized compounds with a similar structure, providing insights into their physical properties through crystal structure analysis (Ghorab et al., 2017).

Chemical Properties Analysis 5. The chemical properties can be studied through the analysis of interactions, such as charge redistribution and hydrogen bonds, as demonstrated in the work by Bertolasi et al. (1993) on 4-aminophenyl 4-X-phenyl sulfones (Bertolasi et al., 1993).

properties

IUPAC Name

4-[(4-bromophenyl)sulfamoyl]-N-methylthiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11BrN2O3S2/c1-14-12(16)11-6-10(7-19-11)20(17,18)15-9-4-2-8(13)3-5-9/h2-7,15H,1H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQJXAYPHLYYTRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CC(=CS1)S(=O)(=O)NC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11BrN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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